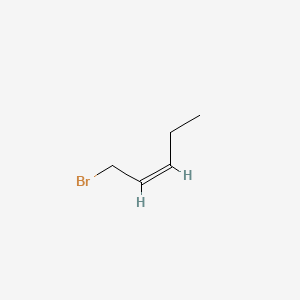

2-Pentene, 1-bromo-, (Z)-

説明

(Z)-1-Bromo-2-pentene (CAS 20599-27-3) is a brominated alkene with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol . The compound features a double bond at the 2-position of the pentene chain and a bromine substituent on carbon 1. The (Z) stereochemistry indicates that the higher-priority groups (bromine and the longer carbon chain) are on the same side of the double bond. This structure imparts unique reactivity, including susceptibility to electrophilic additions and stereospecific elimination reactions.

準備方法

Synthetic Routes and Reaction Conditions:

Hydrobromination of 1-Pentyne: One common method to prepare 2-Pentene, 1-bromo-, (Z)- involves the hydrobromination of 1-pentyne. This reaction typically uses hydrogen bromide (HBr) in the presence of a radical initiator like peroxides to ensure anti-Markovnikov addition, leading to the formation of the (Z) isomer.

Bromination of 2-Pentene: Another method involves the bromination of 2-pentene followed by dehydrohalogenation. This process uses bromine (Br2) to add across the double bond, forming 2,3-dibromopentane, which is then treated with a strong base like potassium tert-butoxide to eliminate hydrogen bromide and form 2-Pentene, 1-bromo-, (Z)-.

Industrial Production Methods: Industrial production of 2-Pentene, 1-bromo-, (Z)- often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production.

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Pentene, 1-bromo-, (Z)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) for hydroxylation or sodium cyanide (NaCN) for cyanation.

Addition Reactions: The compound can participate in addition reactions across the double bond. For example, hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) converts it to 1-bromo-pentane.

Elimination Reactions: Under strong basic conditions, 2-Pentene, 1-bromo-, (Z)- can undergo elimination reactions to form 1,3-pentadiene.

Common Reagents and Conditions:

Nucleophilic Substitution: NaOH, NaCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrogenation: H2, Pd/C catalyst.

Elimination: Potassium tert-butoxide in tert-butanol.

Major Products:

Hydroxylation: 2-penten-1-ol.

Cyanation: 2-pentenenitrile.

Hydrogenation: 1-bromo-pentane.

Elimination: 1,3-pentadiene.

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: 2-Pentene, 1-bromo-, (Z)- is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic polymers or surfaces.

Medicine:

Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

Industry:

Polymer Chemistry: 2-Pentene, 1-bromo-, (Z)- is used in the production of specialty polymers with unique properties.

作用機序

The mechanism by which 2-Pentene, 1-bromo-, (Z)- exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a saturated product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

Structural and Physical Properties

The table below compares (Z)-1-bromo-2-pentene with structurally related bromoalkenes and non-brominated alkenes:

Key Observations :

- Bromination increases molecular weight by ~79 g/mol compared to non-brominated analogs (e.g., (Z)-2-pentene).

- Substituent position and stereochemistry significantly alter steric and electronic profiles. For example, terminal bromine in 5-bromo-1-pentene reduces steric hindrance compared to (Z)-1-bromo-2-pentene .

Reactivity and Thermodynamics

Reaction Kinetics

- Ignition Delay: Non-brominated pentene isomers exhibit distinct ignition behaviors. For example, 2-pentene isomers ignite faster than 1-pentene isomers due to differences in bond stability . While direct data for brominated analogs is lacking, bromine’s electron-withdrawing nature likely slows ignition by stabilizing transition states.

- Electrophilic Additions: (Z)-1-bromo-2-pentene undergoes stereospecific reactions. In coupling reactions with copper acetylides, (Z)-allylic bromides yield higher proportions of desired products (e.g., 80% undecenynol) compared to E-isomers, highlighting the role of stereochemistry .

Thermodynamic Stability

- Enthalpy of Formation: Non-brominated (Z)-2-pentene has a ΔfH° of -14.79 kcal/mol, slightly more stable than its (E)-isomer (-15.18 kcal/mol) due to reduced steric strain . Bromination likely destabilizes the molecule; however, quantitative data for bromoalkenes is absent in the evidence.

Spectroscopic and Analytical Data

- Raman Spectroscopy: Non-brominated (Z)-2-pentene shows C=C stretching at 1654 cm⁻¹, while E-isomers absorb at 1668 cm⁻¹ . Bromination is expected to shift these peaks due to increased electron withdrawal.

- GC/MS Analysis : Bromoalkenes like (Z)-1-bromo-2-pentene are identifiable by characteristic molecular ions (e.g., m/z 149 for [M]⁺) and fragment patterns .

生物活性

2-Pentene, 1-bromo-, (Z)- is an organic compound with the molecular formula C₅H₉Br, classified as a brominated derivative of pentene. This compound exists in two geometric isomers: (E)- and (Z)-, with the (Z)-isomer featuring the bromine atom and the alkyl group on the same side of the double bond. The biological activity of brominated compounds, including 2-pentene, 1-bromo-, (Z)-, has garnered interest due to their potential applications in medicinal chemistry and organic synthesis.

The synthesis of 2-pentene, 1-bromo-, (Z)- typically involves the bromination of 2-pentene. The reaction mechanism follows an electrophilic addition pathway where bromine (Br₂) reacts with 2-pentene in an inert solvent such as carbon tetrachloride or dichloromethane. This process forms a bromonium ion intermediate, which is crucial for determining product distribution and reactivity patterns.

Biological Activity

While specific biological activity data for 2-pentene, 1-bromo-, (Z)- is limited, there are notable observations regarding its class of compounds:

- Brominated Compounds : Brominated alkenes are known to exhibit significant biological properties. They can participate in various biological pathways and are often utilized in synthesizing biologically active molecules such as pheromones and signaling compounds.

- Reactivity : The presence of the bromine atom enhances the compound's reactivity, allowing it to engage in nucleophilic and electrophilic reactions. This characteristic is valuable in designing reactions for synthesizing desired products in medicinal chemistry.

- Potential Applications : The reactivity of 2-pentene, 1-bromo-, (Z)- suggests potential applications in biological research and synthetic biology, although specific studies directly addressing its biological effects remain sparse.

Case Studies and Research Findings

Research into related brominated compounds provides insights into potential biological activities:

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 2-pentene, 1-bromo-, (Z)- and other related brominated compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Pentene, 1-bromo-, (Z) | C₅H₉Br | Unique geometric arrangement; participates in diverse reactions. |

| 1-Bromo-2-pentene | C₅H₉Br | Different geometric arrangement; distinct properties due to bromine's position. |

| 3-Bromo-1-pentene | C₅H₉Br | Positional isomer; alters reactivity pathways significantly. |

特性

IUPAC Name |

(Z)-1-bromopent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBPZRNURKMEFD-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7348-78-9 | |

| Record name | (2Z)-1-bromopent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。